molecular formula C6H7ClF3NO2 B1477302 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one CAS No. 2091705-46-1

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

Cat. No. B1477302
CAS RN: 2091705-46-1
M. Wt: 217.57 g/mol
InChI Key: QMAHXNDDGQALKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one, commonly known as Chloro-trifluoromethylazetidine-1-one (CTA-1-one), is an important synthetic intermediate used in the synthesis of a wide range of compounds. It is a highly versatile and reactive compound that has been the subject of numerous scientific studies. CTA-1-one is an important building block for the synthesis of pharmaceuticals, agrochemicals, biocides, and other organic compounds.

Scientific Research Applications

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, biocides, and other organic compounds. It has also been used in the synthesis of novel heterocyclic compounds, such as pyrrolidines, azetidines, and quinolines. 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one has also been used in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters.

Mechanism of Action

Advantages and Limitations for Lab Experiments

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is a highly versatile compound that can be used in a variety of laboratory experiments. Its reactivity makes it an ideal building block for the synthesis of a wide range of compounds. However, 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is also a highly reactive compound, and it can be hazardous if not handled properly. It is important to use proper safety precautions when working with 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one in a laboratory setting.

Future Directions

2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one has been the subject of numerous scientific studies, and there are many potential future directions for research. One potential future direction is the development of new synthesis methods for 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one. Another potential future direction is the exploration of new applications of 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one, such as the synthesis of new pharmaceuticals, agrochemicals, biocides, and other organic compounds. Additionally, further research into the biochemical and physiological effects of 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one could lead to new therapeutic applications. Finally, further research into the mechanism of action of 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one could lead to a better understanding of its reactivity and potential uses.

properties

IUPAC Name

2-chloro-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF3NO2/c7-1-4(12)11-2-5(13,3-11)6(8,9)10/h13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAHXNDDGQALKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCl)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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